L,L-Dityrosine

描述

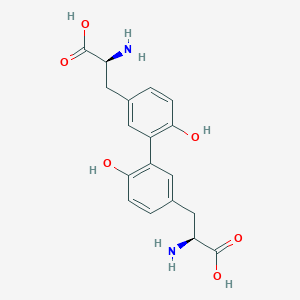

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALFHMKVSJFRR-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63442-81-9 |

Source

|

| Record name | 3,3'-Dityrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063442819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DITYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ9XG8HS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of L,L-Dityrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L,L-dityrosine is a non-proteinogenic amino acid formed through the oxidative covalent cross-linking of two L-tyrosine residues. Initially identified as a structural component in resilient biological materials, dityrosine is now recognized as a significant biomarker of oxidative stress and is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. Its formation can be catalyzed by various peroxidases and metal ions or induced by ultraviolet radiation. The presence of dityrosine cross-links can significantly alter protein structure and function, leading to increased stability, insolubility, and resistance to proteolysis. This guide provides a comprehensive overview of the biological significance of this compound, including its formation, its role in health and disease, detailed experimental protocols for its study, and quantitative data on its prevalence.

Introduction to this compound

This compound is formed via an ortho-ortho coupling of two tyrosine residues, creating a biphenyl linkage. This process is initiated by the generation of a tyrosyl radical, typically through the action of reactive oxygen species (ROS) or enzymatic catalysis.[1] Once formed, dityrosine cross-links are highly stable and resistant to acid hydrolysis and proteolysis, making them a cumulative marker of oxidative damage.[1]

Structural and Functional Roles

In healthy biological systems, dityrosine cross-links contribute to the structural integrity and mechanical strength of various proteins. For instance, it is a key component of resilin, an elastic protein found in insects that is responsible for their remarkable jumping and flight capabilities. Dityrosine is also found in the extracellular matrix (ECM) of various organisms, where it contributes to the stability of proteins like collagen and fibronectin.[2][3]

However, the formation of dityrosine can also be pathological. The irreversible cross-linking of proteins can lead to the formation of aggregates, which are a hallmark of many neurodegenerative diseases.[4] Furthermore, dityrosine-modified proteins can exhibit altered enzymatic activity and signaling functions.

Dityrosine in Disease Pathogenesis

The accumulation of dityrosine has been linked to a variety of diseases, primarily due to its association with oxidative stress and the formation of protein aggregates.

Neurodegenerative Diseases

Alzheimer's Disease (AD): Dityrosine levels are significantly elevated in the hippocampus and neocortical regions of the AD brain.[5][6] It is found in both amyloid-beta (Aβ) plaques and tau tangles, the two primary pathological hallmarks of AD. Dityrosine cross-linking is believed to stabilize Aβ oligomers and fibrils, making them more resistant to degradation and promoting their accumulation.[1]

Parkinson's Disease (PD): In PD, dityrosine is found in Lewy bodies, the characteristic protein aggregates composed mainly of α-synuclein.[4] The cross-linking of α-synuclein by dityrosine is thought to promote its aggregation and contribute to the progression of the disease.[4]

Cardiovascular Diseases

Atherosclerosis: Dityrosine is found in high concentrations in atherosclerotic plaques.[7] Its formation in low-density lipoprotein (LDL) is considered a key event in the development of atherosclerosis. Oxidized LDL containing dityrosine is taken up by macrophages, leading to the formation of foam cells and the progression of atherosclerotic lesions.

Other Pathologies

Dityrosine has also been implicated in other conditions, including:

-

Cataracts: Dityrosine is found in the lens proteins of individuals with cataracts, where it contributes to protein aggregation and lens opacity.

-

Cellular Senescence and Aging: The accumulation of dityrosine in tissues is associated with the aging process and cellular senescence.[8][9][10][11]

-

Arthritis: Elevated levels of tyrosine oxidation products have been observed in the synovial fluid of patients with rheumatoid arthritis, suggesting a role for oxidative stress in the pathogenesis of the disease.[12][13]

Quantitative Data on Dityrosine Levels

The following tables summarize quantitative data on dityrosine levels in various pathological conditions as reported in the scientific literature.

| Disease State | Tissue/Fluid | Dityrosine Level (AD vs. Control) | Fold Increase | Reference |

| Alzheimer's Disease | Hippocampus | Elevated | 5- to 8-fold | [5][6] |

| Alzheimer's Disease | Neocortical Regions | Elevated | 5- to 8-fold | [5][6] |

| Alzheimer's Disease | Ventricular Cerebrospinal Fluid | Elevated | 5- to 8-fold | [5][6] |

| Disease State | Tissue/Fluid | Dityrosine Level (Atherosclerosis vs. Healthy) | Fold Increase | Reference |

| Atherosclerosis | Atherosclerotic Plaques | Significantly Elevated | - | [7] |

Signaling Pathways and Molecular Mechanisms

Dityrosine formation can significantly impact cellular signaling pathways, primarily by altering the structure and function of key proteins.

Formation of Dityrosine via Oxidative Stress

The formation of dityrosine is a direct consequence of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to the oxidation of biomolecules, including tyrosine.

Dityrosine in Extracellular Matrix (ECM) and Integrin Signaling

Dityrosine cross-linking of ECM proteins, such as fibronectin and collagen, can alter their interaction with cell surface receptors like integrins. This can, in turn, affect downstream signaling pathways that regulate cell adhesion, migration, and proliferation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro induction, and analysis of this compound.

Synthesis and Purification of this compound Standard

Objective: To synthesize and purify an this compound standard for use in analytical experiments.

Protocol:

-

Oxidation of L-tyrosine:

-

Dissolve L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add horseradish peroxidase and hydrogen peroxide to initiate the oxidation reaction.

-

Incubate the reaction mixture with stirring.[14]

-

-

Purification:

-

Separate the reaction mixture by permeation chromatography on a Sephadex G-10 column, monitoring the eluate at 280 nm and 310 nm.

-

Collect the dityrosine fraction and freeze-dry.

-

Further purify the dityrosine fraction on a cation-exchange column using an acidic citrate buffer.

-

Desalt the purified fraction and freeze-dry to obtain the this compound standard.[14]

-

Verify the purity of the standard using techniques such as mass spectrometry and HPLC.[15]

-

In Vitro Induction of Dityrosine Cross-linking in Proteins

Objective: To induce the formation of dityrosine cross-links in a protein of interest for functional studies.

Protocol (Peroxidase-mediated):

-

Sample Preparation:

-

Dissolve the purified protein of interest (e.g., α-synuclein) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

-

-

Cross-linking Reaction:

-

Incubate the protein with cytochrome c and tetraoleoyl cardiolipin (TOCL)/1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

-

Add hydrogen peroxide to the mixture at regular intervals to maintain the peroxidase reaction.

-

Stop the reaction by adding catalase.[16]

-

-

Analysis:

-

Analyze the formation of dityrosine cross-links using SDS-PAGE, Western blotting with an anti-dityrosine antibody, and fluorescence spectroscopy.[16]

-

Quantification of Dityrosine in Biological Samples by HPLC-ECD

Objective: To quantify the levels of dityrosine in biological samples such as brain tissue.

Protocol:

-

Sample Preparation:

-

Homogenize the brain tissue in a suitable buffer.

-

Subject the homogenate to proteolytic digestion to release free amino acids.

-

Precipitate the remaining proteins with trichloroacetic acid and centrifuge.

-

Filter the supernatant before HPLC analysis.[5]

-

-

HPLC-ECD Analysis:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution system with a mobile phase consisting of sodium acetate, citric acid, and methanol.

-

Detect dityrosine using an electrochemical detector with multiple electrodes set at different potentials.[5]

-

Quantify the dityrosine peak by comparing its area to that of a known standard.

-

References

- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans [mdpi.com]

- 3. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical analysis of protein nitrotyrosine and dityrosine in the Alzheimer brain indicates region-specific accumulation [pubmed.ncbi.nlm.nih.gov]

- 7. Fibronectin and Integrin [ks.uiuc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Aging in the dermis: Fibroblast senescence and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The effect of aging in primary human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synovial fluid o-tyrosine is a potential biomarker for autoimmune-driven rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synovial fluid o-tyrosine is a potential biomarker for autoimmune-driven rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and isolation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peroxidase Mechanism of Lipid-dependent Cross-linking of Synuclein with Cytochrome c: PROTECTION AGAINST APOPTOSIS VERSUS DELAYED OXIDATIVE STRESS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Formation of L,L-Dityrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-dityrosine, a covalent cross-link formed between two tyrosine residues, serves as a permanent biomarker of oxidative stress and is implicated in a range of physiological and pathological processes. Its formation in vivo is a complex process driven by both enzymatic and non-enzymatic mechanisms, leading to alterations in protein structure and function. This technical guide provides an in-depth exploration of the core mechanisms of this compound formation, with a focus on the enzymatic pathways involving peroxidases and dual oxidases, and the non-enzymatic routes mediated by reactive oxygen species. Detailed experimental protocols for the detection and quantification of dityrosine are provided, alongside a comprehensive summary of quantitative kinetic data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical post-translational modification.

Introduction

Dityrosine is an oxidation product of tyrosine characterized by a covalent bond between the ortho-ortho carbons of the phenol rings of two tyrosine residues.[1] This cross-linking can occur both intramolecularly and intermolecularly, leading to protein dimerization and polymerization.[2] The formation of dityrosine is a hallmark of oxidative stress and has been associated with various age-related and inflammatory diseases, including Alzheimer's disease, atherosclerosis, and cataract formation.[1][3] Understanding the mechanisms of its formation in vivo is crucial for developing therapeutic strategies targeting oxidative damage.

Enzymatic Formation of this compound

The enzymatic formation of dityrosine is primarily catalyzed by heme peroxidases and dual oxidases, which generate tyrosyl radicals as key intermediates.

Peroxidase-Catalyzed Formation

Peroxidases, such as myeloperoxidase (MPO) and horseradish peroxidase (HRP), catalyze the one-electron oxidation of tyrosine in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the formation of a tyrosyl radical, which can then couple with another tyrosyl radical to form a dityrosine cross-link.[1]

Myeloperoxidase, an enzyme abundant in neutrophils and macrophages, plays a significant role in dityrosine formation during inflammation.[4][5][6] MPO utilizes H₂O₂ to oxidize L-tyrosine to a tyrosyl radical, which can then lead to the formation of dityrosine, as well as other tyrosine oxidation products like trityrosine and pulcherosine.[4][7] The reaction is not dependent on halides but can be partially inhibited by chloride ions (Cl⁻).[6]

Dual Oxidase (DUOX)-Catalyzed Formation

Dual oxidases are transmembrane enzymes that possess both an NADPH oxidase domain and a peroxidase homology domain.[8][9] This unique structure allows them to generate H₂O₂ via their NADPH oxidase domain and subsequently use it in the peroxidase domain to catalyze tyrosine cross-linking.[10][11] In organisms like C. elegans, DUOX enzymes are essential for the dityrosine cross-linking of extracellular matrix proteins, such as collagen in the cuticle.[8][12] The peroxidase domains of human DUOX have also been shown to catalyze the formation of dityrosine.[8]

Non-Enzymatic Formation of this compound

Dityrosine can also be formed non-enzymatically through the action of various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14]

Role of Reactive Oxygen Species (ROS)

Hydroxyl radicals (•OH), often generated via the Fenton reaction in the presence of transition metals like iron or copper, can abstract a hydrogen atom from the phenolic group of tyrosine to form a tyrosyl radical.[15] This radical can then proceed to form dityrosine. Other ROS, such as superoxide anions (O₂⁻), can also contribute to the oxidative environment that promotes dityrosine formation.[2] Ultraviolet (UV) irradiation is another non-enzymatic method that can induce dityrosine formation through photo-oxidation.[1]

Role of Reactive Nitrogen Species (RNS)

Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻), is a potent oxidizing and nitrating agent that can also induce dityrosine formation.[13] While the primary reaction of peroxynitrite with tyrosine leads to the formation of 3-nitrotyrosine, it can also generate tyrosyl radicals, subsequently leading to dityrosine cross-links.[13]

Quantitative Data on Dityrosine Formation

The kinetics of enzyme-catalyzed dityrosine formation have been studied for various peroxidases. The following tables summarize key quantitative data from these studies.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Horseradish Peroxidase | Pro-Gln-Gln-Pro-Tyr | 58 | 2.1 | 2.76 x 10⁴ | [16] |

| Horseradish Peroxidase | N-acetyltyrosine (NAT) | 94 | 5.6 | 1.68 x 10⁴ | [16] |

| Horseradish Peroxidase | Gly-Tyr | 175 | 10.8 | 1.62 x 10⁴ | [16] |

| Horseradish Peroxidase | (Gly-Tyr)₂ | 254 | 24 | 1.06 x 10⁴ | [17][18] |

| Horseradish Peroxidase | (NAT)₄ | 3.6 | 0.7 | 5.14 x 10³ | [17][18] |

Table 1: Steady-State Kinetic Parameters for Horseradish Peroxidase-Catalyzed Dimerization.

| Enzyme | Intermediate | Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Myeloperoxidase | Compound I | Tyrosine | (7.7 ± 0.1) x 10⁵ | [19] |

| Myeloperoxidase | Compound II | Tyrosine | (1.57 ± 0.06) x 10⁴ | [19] |

| Myeloperoxidase | Compound I | Dityrosine | (1.12 ± 0.01) x 10⁵ | [19] |

| Myeloperoxidase | Compound II | Dityrosine | (7.5 ± 0.3) x 10² | [19] |

| Horseradish Peroxidase | Compound II | L-Tyr | 1016 | [16] |

| Horseradish Peroxidase | Compound II | NAT | 19398 | [16] |

Table 2: Second-Order Rate Constants for the Reaction of Peroxidase Intermediates with Tyrosine and Dityrosine.

Experimental Protocols

The detection and quantification of dityrosine in biological samples are critical for studying its role in health and disease. The most common methods involve chromatographic separation followed by detection using mass spectrometry or fluorescence.

Sample Preparation: Acid Hydrolysis

-

To a protein sample (e.g., 1 mg), add 1 mL of 6 N hydrochloric acid (HCl).

-

For samples containing dityrosine standards, spike with a known amount of dityrosine and an internal standard such as 3,3-¹³C₆-dityrosine.[20]

-

Incubate the mixture at 110-120°C for 18-48 hours in a sealed, evacuated tube.[21][22]

-

After hydrolysis, remove the HCl by lyophilization or by drying under a stream of nitrogen.[21][22]

-

Reconstitute the dried hydrolysate in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for separating dityrosine from other amino acids.[23][24]

-

Column: A C18 reverse-phase column is typically used.[20][25]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[23][25]

-

Detection:

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for the identification and quantification of dityrosine.[3][27][28]

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the dityrosine molecule.[28]

-

Mass Analysis:

-

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): This targeted approach is used for quantification. The precursor ion of dityrosine is selected and fragmented, and specific product ions are monitored.

-

High-Resolution Mass Spectrometry: Provides accurate mass measurements for confident identification of dityrosine.[7]

-

-

Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to fragment the dityrosine precursor ion to generate characteristic product ions for identification.[27][28]

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Enzymatic pathways of this compound formation.

Caption: Non-enzymatic pathways of this compound formation.

Experimental Workflow

Caption: Experimental workflow for dityrosine detection.

Conclusion

The in vivo formation of this compound is a multifaceted process with significant implications for protein structure and function, and it is closely linked to oxidative stress and various pathologies. Both enzymatic pathways, driven by peroxidases and dual oxidases, and non-enzymatic pathways, mediated by reactive oxygen and nitrogen species, contribute to its formation. A thorough understanding of these mechanisms, supported by robust analytical techniques for detection and quantification, is essential for advancing research in areas such as aging, neurodegenerative diseases, and inflammatory disorders. This guide provides a foundational resource for professionals in the field to explore the complexities of dityrosine formation and its role in biological systems.

References

- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pathology of dityrosine cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins. [jci.org]

- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize dityrosine, trityrosine, pulcherosine, and isodityrosine by a tyrosyl radical-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosine cross-linking of extracellular matrix is catalyzed by Duox, a multidomain oxidase/peroxidase with homology to the phagocyte oxidase subunit gp91phox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Dual oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pathological Disulfide Bond Crosslinking: Molecular Insights into Amyloidogenesis and Diseases Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ars.usda.gov [ars.usda.gov]

- 15. mdpi.com [mdpi.com]

- 16. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 21. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

The Natural Occurrence of L,L-Dityrosine in Proteins: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-dityrosine, a covalent cross-link formed from the oxidation of two tyrosine residues, is a significant post-translational modification that has garnered increasing attention in the fields of biochemistry, medicine, and drug development. Once considered a mere structural component in select proteins, dityrosine is now recognized as a key biomarker of oxidative stress and is implicated in the pathogenesis of numerous age-related and inflammatory diseases. Its formation can lead to altered protein structure, function, and aggregation, contributing to cellular dysfunction. This technical guide provides an in-depth overview of the natural occurrence of this compound in proteins, detailing its formation pathways, biological consequences, and the analytical methods for its detection and quantification. The guide is intended to be a comprehensive resource for researchers investigating oxidative stress, protein aggregation, and the development of therapeutics targeting these pathological processes.

Introduction to this compound

This compound is a non-proteinogenic amino acid formed through the oxidative coupling of two L-tyrosine residues. This covalent bond can be formed both intra- and intermolecularly, leading to protein cross-linking. Initially identified in the elastic protein resilin from locust wings, where it contributes to the protein's rubber-like properties, dityrosine is now known to be present in a wide range of proteins across various species. Its formation is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.

The presence of dityrosine in proteins can have significant functional consequences. It can lead to the formation of protein aggregates, which are often resistant to proteolysis. Such aggregates are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and cataracts. Consequently, the detection and quantification of dityrosine have become important tools for studying the role of oxidative stress in health and disease.

Pathways of Dityrosine Formation

The formation of this compound is initiated by the generation of a tyrosyl radical, a reactive intermediate formed by the one-electron oxidation of a tyrosine residue. Two tyrosyl radicals can then couple to form a stable dityrosine cross-link. This process can be catalyzed by both enzymatic and non-enzymatic mechanisms.

Enzymatic Formation

Several enzymes, particularly peroxidases, can catalyze the formation of dityrosine. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine residues.

-

Myeloperoxidase (MPO): Secreted by neutrophils and macrophages during inflammation, MPO uses H₂O₂ to generate tyrosyl radicals, leading to dityrosine formation. This process is believed to contribute to tissue damage at sites of inflammation.

-

Horseradish Peroxidase (HRP): While not naturally occurring in mammals, HRP is widely used in vitro to study dityrosine formation due to its robust activity. The HRP-catalyzed reaction provides a model system for understanding peroxidase-mediated protein cross-linking.

Non-Enzymatic Formation

Dityrosine can also be formed through non-enzymatic mechanisms, primarily involving reactive oxygen species (ROS) and ultraviolet (UV) radiation.

-

Reactive Oxygen Species (ROS): Free radicals such as the hydroxyl radical (•OH) can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical.

-

Ultraviolet (UV) Radiation: UV light can induce the photo-oxidation of tyrosine, leading to the formation of tyrosyl radicals and subsequent dityrosine cross-links.

-

Metal-Catalyzed Oxidation (MCO): Redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can participate in Fenton-like reactions to generate hydroxyl radicals, which in turn can oxidize tyrosine.

Biological Significance and Pathological Implications

The formation of dityrosine cross-links can have profound effects on protein structure and function, contributing to both physiological processes and pathological conditions.

-

Structural Integrity: In proteins like resilin and elastin, dityrosine cross-links provide essential structural integrity and elasticity.

-

Protein Aggregation: Intermolecular dityrosine cross-links can promote the aggregation of proteins. These aggregates are often resistant to degradation by cellular machinery and can accumulate, leading to cytotoxicity.

-

Enzyme Inactivation: The formation of dityrosine can alter the conformation of enzymes, leading to a reduction or loss of their catalytic activity.

-

Biomarker of Disease: Elevated levels of dityrosine are associated with a range of diseases characterized by oxidative stress, including:

-

Neurodegenerative Diseases: Dityrosine has been detected in the amyloid plaques and neurofibrillary tangles of Alzheimer's disease and in Lewy bodies of Parkinson's disease.

-

Atherosclerosis: Dityrosine is found in atherosclerotic lesions, suggesting a role for oxidative stress in the development of cardiovascular disease.

-

Cataracts: The cross-linking of lens crystallins by dityrosine is thought to contribute to the formation of cataracts.

-

Rheumatoid Arthritis: While direct quantification of dityrosine is limited, related tyrosine oxidation products are elevated in the synovial fluid of patients with rheumatoid arthritis, indicating a role for oxidative stress in this inflammatory condition.

-

Quantitative Data on Dityrosine Occurrence

The following table summarizes quantitative data on dityrosine levels in various biological samples, providing a reference for researchers in the field.

| Biological Sample | Condition | Dityrosine Concentration | Reference(s) |

| Human Lens Proteins | Normal Aging (1-78 years) | 1 to 3 µmol of DT/mol of Tyr | |

| Human Brain (Hippocampus) | Alzheimer's Disease | ~2.5 µmol/mol Tyr | |

| Human Brain (Hippocampus) | Age-matched Control | ~0.5 µmol/mol Tyr | |

| Human Brain (Superior and Middle Temporal Gyri) | Alzheimer's Disease | ~1.5 µmol/mol Tyr | |

| Human Brain (Superior and Middle Temporal Gyri) | Age-matched Control | ~0.3 µmol/mol Tyr | |

| Human LDL | Atherosclerotic Lesions | 100-fold increase vs. circulating LDL | |

| C. elegans Collagen | B₁₂ Deficiency | Significant increase vs. control |

Experimental Protocols for Dityrosine Analysis

The accurate detection and quantification of dityrosine are crucial for studying its role in biological systems. A variety of methods have been developed, each with its own advantages and limitations.

Mass Spectrometry-Based Methods (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of dityrosine due to its high sensitivity and specificity.

Protocol for Dityrosine Quantification by LC-MS/MS:

-

Protein Hydrolysis:

-

To an appropriate amount of protein sample (typically 100-500 µg), add an internal standard (e.g., ¹³C-labeled dityrosine).

-

Add 1 mL of 6 N HCl containing 1% phenol (to prevent halogenation of tyrosine).

-

Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen or by lyophilization.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex samples, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.

-

Condition the cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA).

-

Load the hydrolyzed sample, wash with 0.1% TFA, and elute the amino acids with a methanol/water/TFA solution.

-

Dry the eluate and reconstitute as described above.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the amino acids using a reverse-phase C18 column with

-

The Role of L,L-Dityrosine in Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,L-dityrosine, a covalent cross-link formed between two tyrosine residues, has emerged as a significant biomarker of oxidative stress. Its formation is indicative of protein damage mediated by reactive oxygen species and is implicated in the pathogenesis of numerous age-related and inflammatory diseases. This technical guide provides a comprehensive overview of the role of this compound in oxidative stress, including its formation, biological consequences, and its utility as a clinical and research biomarker. We present quantitative data on dityrosine levels in various disease states, detailed experimental protocols for its detection and quantification, and a visual representation of the signaling pathways it impacts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating oxidative stress and its downstream effects.

Introduction: Dityrosine as a Hallmark of Oxidative Protein Damage

Under conditions of oxidative stress, the overproduction of reactive oxygen species (ROS) can lead to widespread damage to cellular macromolecules, including proteins. Tyrosine, an aromatic amino acid, is particularly susceptible to oxidation, leading to the formation of a tyrosyl radical. The coupling of two such radicals results in the formation of a stable, covalent cross-link known as dityrosine.[1][2] This modification can occur both intramolecularly, altering the protein's conformation, and intermolecularly, leading to the formation of protein aggregates.[3]

The chemical stability of dityrosine, its resistance to proteolytic degradation, and the fact that it is not incorporated into proteins during de novo synthesis make it an excellent biomarker for accumulated oxidative protein damage.[2] Elevated levels of dityrosine have been detected in a variety of pathological conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease, atherosclerosis, and cataracts.[4][5][6] Its presence is not merely a marker of damage but can also contribute to the disease process by promoting protein aggregation and altering protein function.[7]

This guide will delve into the multifaceted role of dityrosine in oxidative stress, providing the necessary technical details for its study and interpretation.

Quantitative Analysis of Dityrosine in Disease

The quantification of dityrosine in biological samples provides a valuable measure of the extent of oxidative protein damage. Below are tables summarizing reported dityrosine levels in various conditions associated with oxidative stress. It is important to note that values can vary depending on the analytical method employed, the specific tissue or fluid analyzed, and the stage of the disease.

Table 1: Dityrosine Levels in Neurodegenerative Diseases

| Disease | Brain Region | Method | Dityrosine Level | Fold Change vs. Control | Reference |

| Alzheimer's Disease | Hippocampus | HPLC-ECD | Elevated | 5- to 8-fold | [4][5] |

| Alzheimer's Disease | Neocortical Regions | HPLC-ECD | Elevated | 5- to 8-fold | [4][5] |

| Parkinson's Disease Model (MPTP-treated mice) | Striatum and Midbrain | GC-MS | Markedly Increased | - | [5] |

| Parkinson's Disease | Substantia Nigra (Lewy Bodies) | Immuno-TEM | Co-localized with α-synuclein | - |

Table 2: Dityrosine Levels in Cardiovascular and Other Diseases

| Disease/Condition | Sample Type | Method | Dityrosine Level/Change | Reference |

| Atherosclerosis | LDL from atherosclerotic lesions | GC-MS | 100-fold increase vs. circulating LDL | [2] |

| Hyperlipidemia (Mild) | Plasma | Fluorescence Spectrophotometry | 9.3% higher than controls | [1][8] |

| Hyperlipidemia | Plasma | Fluorescence Spectrophotometry | 22.9% higher than controls | [1][8] |

| Diabetes | Urine | LC/MS/MS | Higher than healthy individuals | [4] |

Experimental Protocols for Dityrosine Analysis

Accurate and reliable quantification of dityrosine is crucial for its use as a biomarker. This section provides detailed methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a widely used method for dityrosine quantification due to dityrosine's intrinsic fluorescence.

Sample Preparation (from Tissue):

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Precipitate proteins using trichloroacetic acid (TCA).

-

Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Dry the hydrolysate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried sample in the HPLC mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., ODS II Spherisorb, 4.6 x 250 mm, 5 µm).[9]

-

Mobile Phase: Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 280 nm and emission at 410 nm.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for dityrosine quantification, especially in complex biological matrices.

Sample Preparation (from Urine):

-

Partially purify the urine sample by solid-phase extraction (SPE) using a C18 cartridge.[4]

-

Elute the retained analytes with a methanol/water/TFA mixture.

-

Evaporate the eluate to dryness.

-

Reconstitute the sample in the initial mobile phase.[4]

LC-MS/MS Parameters:

-

LC System: Agilent 1100 HPLC system or equivalent.[4]

-

Column: ODS-HG-3 (2 x 50 mm).[4]

-

Mobile Phase: Gradient elution with Solvent A (0.1% acetic acid) and Solvent B (acetonitrile).[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-3000).[4]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of the transition m/z 361 -> m/z 181.

Western Blotting

Western blotting with a specific anti-dityrosine antibody allows for the detection of dityrosine-modified proteins.

Protocol:

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary anti-dityrosine monoclonal antibody (e.g., clone 10A6) at a dilution of 1:1,000 overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG:HRP) at a dilution of 1:2,000 for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of dityrosine in various biological fluids.

Protocol (Competitive ELISA):

-

Use a microtiter plate pre-coated with dityrosine.

-

Add standards or samples to the wells, followed by a primary anti-dityrosine monoclonal antibody.

-

Incubate overnight at 4-10°C to allow competition between the dityrosine in the sample and the dityrosine coated on the plate for antibody binding.[11]

-

Wash the wells to remove unbound antibody and sample.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[11]

-

Wash the wells.

-

Add a TMB substrate and incubate for 15 minutes in the dark.[11]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]

-

The concentration of dityrosine in the sample is inversely proportional to the signal.

Signaling Pathways and Logical Relationships

The formation of dityrosine is not a passive consequence of oxidative stress but can actively modulate cellular signaling pathways, contributing to cellular dysfunction.

Dityrosine Formation Pathway

The initial event in dityrosine formation is the generation of a tyrosyl radical from a tyrosine residue by various reactive species. Two tyrosyl radicals then combine to form the stable dityrosine cross-link.

Dityrosine-Mediated Downregulation of the Nrf2 Pathway

Dietary dityrosine has been shown to induce oxidative stress and impair antioxidant defense mechanisms by downregulating the Nrf2 pathway. This occurs through the upregulation of miR-144-3p, which in turn targets and reduces the expression of key components of the antioxidant response.

Postulated Role of Dityrosine in Apoptosis

While direct mechanistic links are still under investigation, the accumulation of dityrosine-crosslinked proteins can contribute to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This can lead to the release of cytochrome c and the subsequent activation of caspases.

Conclusion

This compound is a robust and reliable biomarker of oxidative protein damage with significant implications for a wide range of diseases. Its formation not only signifies the presence of oxidative stress but also actively contributes to cellular pathology by altering protein structure and function and modulating key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians to further investigate the role of dityrosine in health and disease, and to explore its potential as a therapeutic target and diagnostic marker. Continued research into the precise molecular mechanisms influenced by dityrosine will undoubtedly open new avenues for the development of novel therapeutic strategies against oxidative stress-related disorders.

References

- 1. Elevated plasma dityrosine in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Anti-Dityrosine Antibodies | Invitrogen [thermofisher.com]

- 4. Dityrosine Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]

- 5. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Blocked IP Address | Antibodies.com [antibodies.com]

- 9. tinzyme.com [tinzyme.com]

- 10. researchgate.net [researchgate.net]

- 11. nwlifescience.com [nwlifescience.com]

A Technical Guide to the Enzymatic Synthesis of L,L-Dityrosine Cross-Links

For Researchers, Scientists, and Drug Development Professionals

Introduction

L,L-dityrosine is a naturally occurring, non-proteinogenic amino acid formed through the covalent cross-linking of two L-tyrosine residues. This cross-linking plays a crucial role in the structure and function of various proteins, contributing to their stability, elasticity, and insolubility.[1][2] The formation of dityrosine is often associated with oxidative stress and has been implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5] In the context of drug development and biomaterials, the enzymatic synthesis of dityrosine cross-links offers a powerful tool for protein engineering, enabling the creation of novel biomaterials with enhanced mechanical properties and stability. This guide provides an in-depth overview of the enzymatic synthesis of this compound, detailing the core mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Concepts: The Enzymatic Machinery

The enzymatic formation of dityrosine is primarily catalyzed by a class of enzymes known as peroxidases, with horseradish peroxidase (HRP) and myeloperoxidase (MPO) being the most extensively studied.[1][6][7][8][9] Tyrosinases also contribute to dityrosine formation, although through a different mechanism involving the oxidation of tyrosine to dopaquinone.[10]

The general mechanism for peroxidase-catalyzed dityrosine formation involves the generation of a tyrosyl radical intermediate.[5][11] In the presence of hydrogen peroxide (H₂O₂), the peroxidase enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue, forming a tyrosyl radical. Two of these highly reactive radicals can then couple to form a stable dityrosine cross-link.[5][11]

Signaling Pathways and Experimental Workflows

Enzymatic Dityrosine Formation Pathway

Caption: Peroxidase-catalyzed formation of this compound from two tyrosine residues.

General Experimental Workflow for Dityrosine Analysis

Caption: A typical workflow for the synthesis and analysis of dityrosine cross-links.

Quantitative Data Summary

The efficiency of enzymatic dityrosine synthesis is influenced by several factors, including the choice of enzyme, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Peroxidase-Catalyzed Tyrosine Oxidation

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Horseradish Peroxidase | Pro-Gln-Gln-Pro-Tyr | 2.1 | 58 | [12] |

| Horseradish Peroxidase | N-acetyltyrosine | 5.6 | 94 | [12] |

| Horseradish Peroxidase | Gly-Tyr | 10.8 | 175 | [12] |

Table 2: Yields of Dityrosine Synthesis Under Various Conditions

| Enzyme/Method | Substrate/Protein | Conditions | Dityrosine Yield (% of theoretical max) | Reference |

| Enzyme-catalyzed oxidation | Tyrosine | Three-step chromatographic procedure | > 26% | [13] |

| Non-enzymatic (KBrO₃/HCl) | L-Tyrosine | 100 µL 1.6 M HCl, 2 mL 400 ppm KBrO₃, 150°C for 25 min | 43-52% | [14] |

| Myeloperoxidase-H₂O₂ system | L-Tyrosine | Physiological concentrations of Cl⁻, L-tyrosine, and other plasma amino acids | 26% of H₂O₂ utilized for dityrosine | [6] |

| Photo-irradiation | Recombinant Resilin | UV irradiation | ~20% (relative to total tyrosine) | [2] |

Detailed Experimental Protocols

Enzymatic Synthesis of Dityrosine using Horseradish Peroxidase

This protocol is adapted from studies on HRP-catalyzed cross-linking.[8][12]

Materials:

-

L-tyrosine or tyrosine-containing peptide/protein

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (e.g., 50 mM, pH 7.4) or Boric acid-sodium borate buffer (≥0.2 M, pH ~8.3)[15]

-

Reduced glutathione (for quenching)

Procedure:

-

Prepare a solution of the tyrosine-containing substrate in the chosen buffer.

-

Add HRP to the solution to a final concentration typically in the range of 5-30 µM.[16]

-

Initiate the reaction by adding H₂O₂ to a final concentration of 0.3% (or as optimized for the specific system).[16]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C or ~40°C) for a specified duration (e.g., 2-6 hours).[15][16] Reaction progress can be monitored by fluorescence.

-

Quench the reaction by adding an excess of a reducing agent like reduced glutathione.[15]

Analysis of Dityrosine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for dityrosine analysis.[13][17][18]

Sample Preparation:

-

For protein samples, perform acid hydrolysis to release dityrosine. A common method is hydrolysis in 4 M hydrochloric acid/8.9 M propionic acid for 24 hours at 110°C.[17]

-

After hydrolysis, neutralize the sample and perform a cleanup step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[17]

HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., ODS II Spherisorb or Phenomenex Ultracarb 20).[13]

-

Mobile Phase (Isocratic): 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[13]

-

Detection:

Analysis of Dityrosine by Mass Spectrometry (MS)

LC-MS/MS provides high sensitivity and specificity for dityrosine quantification.[3][4][17][20]

Sample Preparation:

-

Follow the same hydrolysis and cleanup steps as for HPLC analysis.

-

For quantitative analysis, an isotope-labeled internal standard (e.g., 3,3'-(13)C₂-dityrosine) is added before hydrolysis.[17]

LC-MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MS/MS Mode: Single-reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for dityrosine and the internal standard.

Analysis of Dityrosine by Fluorescence Spectroscopy

Dityrosine exhibits a characteristic fluorescence that can be used for its detection and quantification.[1][2][21][22]

Procedure:

-

Prepare the sample containing dityrosine in a suitable buffer.

-

Record the fluorescence emission spectrum with an excitation wavelength of approximately 315-325 nm.[2][19]

-

The emission maximum for dityrosine is typically observed between 400 and 410 nm.[2][19] The ionized and non-ionized forms of dityrosine have excitation peaks at 315 and 283 nm, respectively.[2]

Conclusion

The enzymatic synthesis of this compound cross-links is a versatile and powerful technique with broad applications in protein engineering, biomaterial science, and as a biomarker for oxidative stress. A thorough understanding of the underlying enzymatic mechanisms, coupled with robust analytical methods, is essential for harnessing the full potential of dityrosine formation. This guide provides a comprehensive foundation for researchers and professionals to design, execute, and analyze experiments involving the enzymatic synthesis of dityrosine, paving the way for innovative advancements in their respective fields.

References

- 1. Dityrosine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 6. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosinase-induced cross-linking of tyrosine-containing peptides investigated by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ars.usda.gov [ars.usda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photochemical Formation of L,L-Dityrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical methods for the formation of L,L-dityrosine, a key post-translational modification and biomarker for oxidative stress. This document details the underlying reaction mechanisms, experimental protocols for synthesis and analysis, and quantitative data to support researchers in the fields of biochemistry, drug development, and materials science.

Introduction

This compound is a fluorescent amino acid formed by the covalent cross-linking of two L-tyrosine residues. This bond can be formed both intermolecularly and intramolecularly in proteins, imparting significant resistance to proteolysis and thermal degradation. The formation of dityrosine is often associated with oxidative stress and has been implicated in various physiological and pathological processes, including the hardening of insect cuticles, the formation of eye lens cataracts, atherosclerosis, and neurodegenerative diseases such as Alzheimer's.[1] The unique fluorescence of dityrosine also makes it a valuable probe for studying protein structure and interactions.[2]

Photochemical methods offer a controlled and efficient means of inducing dityrosine formation, providing researchers with a powerful tool to study its effects on protein structure and function, as well as to develop novel biomaterials with enhanced mechanical properties. This guide will focus on three primary photochemical methods: direct UV photolysis, and photosensitized reactions using riboflavin and ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺).

Reaction Mechanisms

The photochemical formation of this compound invariably proceeds through the generation of a tyrosyl radical intermediate. The subsequent coupling of two tyrosyl radicals leads to the formation of the dityrosine bond. The initial step of tyrosyl radical generation can be achieved through different photochemical pathways.

Direct UV Photolysis

Direct exposure of tyrosine to ultraviolet (UV) radiation, typically in the UVB range (280-315 nm), can lead to the formation of tyrosyl radicals. This process can occur through a biphotonic mechanism, especially with high-intensity laser pulses, where the absorption of a second photon by the excited singlet or triplet state of tyrosine leads to photoionization.[3]

The primary steps are:

-

Excitation: Tyrosine absorbs a UV photon, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.

-

Photoionization: The excited tyrosine molecule (singlet or triplet) absorbs a second photon, leading to the ejection of an electron and the formation of a tyrosyl radical cation.

-

Deprotonation: The tyrosyl radical cation rapidly deprotonates to form the neutral tyrosyl radical.

-

Dimerization: Two tyrosyl radicals combine to form this compound.

Photosensitized Formation

Photosensitizers are molecules that, upon absorption of light, can transfer energy or an electron to another molecule, in this case, tyrosine. This allows for the use of lower energy visible light, which can be less damaging to biological systems compared to UV radiation.

Riboflavin is a well-known photosensitizer that can induce dityrosine formation upon irradiation with visible light (around 450 nm). The reaction primarily proceeds through a Type I mechanism, involving direct interaction between the excited triplet state of riboflavin and tyrosine.[4]

The key steps include:

-

Excitation of Riboflavin: Riboflavin absorbs a photon and is promoted to its excited singlet state, followed by efficient intersystem crossing to the triplet state.

-

Electron Transfer: The excited triplet riboflavin abstracts an electron from a tyrosine molecule, generating a tyrosyl radical and the riboflavin radical anion.

-

Dimerization: Two tyrosyl radicals then couple to form this compound.

While singlet oxygen can be generated by riboflavin (Type II mechanism), studies have shown it plays a minor role in dityrosine formation from tyrosine itself.[4][5]

Tris(bipyridyl)ruthenium(II) is a highly efficient photosensitizer that absorbs strongly in the visible spectrum (around 452 nm).[6] In the presence of a co-oxidant, such as ammonium persulfate (APS) or sodium persulfate (SPS), it can initiate the formation of tyrosyl radicals.

The mechanism involves:

-

Excitation of [Ru(bpy)₃]²⁺: The ruthenium complex absorbs a photon, forming an excited state.

-

Oxidative Quenching: The excited [Ru(bpy)₃]²⁺ is oxidized by the persulfate, generating the highly oxidizing [Ru(bpy)₃]³⁺ and the sulfate radical (SO₄⁻•).

-

Tyrosine Oxidation: Both [Ru(bpy)₃]³⁺ and the sulfate radical are potent oxidants that can abstract an electron from tyrosine to form the tyrosyl radical.

-

Dimerization: The resulting tyrosyl radicals combine to form this compound.

Quantitative Data

Precise quantum yields for the formation of this compound are not extensively reported and can vary significantly based on experimental conditions such as pH, oxygen concentration, and the presence of other quenching species. However, a qualitative comparison of the efficiency of these methods can be made.

| Photochemical Method | Typical Wavelength | Relative Efficiency | Key Considerations |

| Direct UV Photolysis | 254-280 nm | Low | Can cause photodegradation of other biomolecules. Biphotonic process often requires high-intensity light sources.[7] |

| Riboflavin Sensitization | ~450 nm | Moderate | Biocompatible sensitizer. Primarily a Type I mechanism. Efficiency can be influenced by oxygen concentration.[8][9] |

| [Ru(bpy)₃]²⁺/Persulfate | ~452 nm | High | Very efficient and rapid cross-linking. Requires a co-oxidant. Potential for metal contamination.[10] |

Experimental Protocols

General Sample Preparation

For all photochemical methods, L-tyrosine is typically dissolved in a buffered aqueous solution. The choice of buffer is critical, as pH significantly influences the rate of tyrosine oxidation, with higher pH generally favoring the reaction. Phosphate or borate buffers are commonly used. For studies involving proteins, the protein is dissolved in a suitable buffer, and the photosensitizer is added. It is crucial to protect the samples from ambient light before the intended irradiation.

Direct UV Irradiation Protocol

-

Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Place the solution in a quartz cuvette or reaction vessel that is transparent to UV light.

-

Irradiation: Irradiate the sample with a UV lamp, such as a low-pressure mercury lamp emitting primarily at 254 nm, or a UVB source. The irradiation time will depend on the lamp intensity and the desired yield of dityrosine. The process can be monitored by observing the characteristic fluorescence of dityrosine.

-

Post-Irradiation: After irradiation, the sample is ready for analysis or further purification.

Riboflavin-Sensitized Protocol

-

Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) and riboflavin (e.g., 10-50 µM) in a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.4). The solution should be placed in a glass or transparent plastic vessel.

-

Irradiation: Irradiate the sample with a visible light source, such as a blue LED array or a lamp with a filter to select for wavelengths around 450 nm. The solution should be stirred during irradiation to ensure uniform illumination.

-

Post-Irradiation: The sample can be analyzed directly or subjected to purification steps to remove the riboflavin.

[Ru(bpy)₃]²⁺/Persulfate-Sensitized Protocol

-

Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) in a buffered solution. Prepare stock solutions of [Ru(bpy)₃]Cl₂ and ammonium persulfate (APS).

-

Reaction Mixture: In a reaction vessel protected from light, add the tyrosine solution, followed by the [Ru(bpy)₃]Cl₂ and APS to final concentrations of, for example, 1 mM and 10 mM, respectively.

-

Irradiation: Irradiate the mixture with a visible light source emitting at approximately 452 nm. The reaction is often rapid, and cross-linking can occur within seconds to minutes.

-

Post-Irradiation: The reaction can be quenched by turning off the light. The sample is then ready for analysis.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound.

-

Sample Preparation for HPLC: For protein samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to release the dityrosine from the peptide backbone. The hydrolysate is then dried and redissolved in the HPLC mobile phase. Direct injection of the reaction mixture may be possible for solutions of free tyrosine.

-

HPLC System: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase and Gradient: A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A linear gradient from a low to a high percentage of Solvent B is used to elute the analytes. An example of an isocratic elution is 92% water, 8% acetonitrile, and 0.1% trifluoroacetic acid.[11] A gradient elution could involve a linear gradient of acetonitrile from 0% to 30% over 15 minutes.[12]

-

Detection: Dityrosine is most sensitively detected by fluorescence (excitation at ~315-325 nm, emission at ~400-410 nm).[13] UV absorbance at around 280 nm can also be used.

-

Quantification: The concentration of dityrosine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of purified this compound.

| Parameter | Typical Value | Reference |

| Column | Reverse-phase C18 (e.g., ODS II Spherisorb, Phenomenex Ultracarb) | [11] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [11] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | [11] |

| Flow Rate | 1.0 mL/min | - |

| Gradient | Isocratic (e.g., 8% B) or Linear Gradient (e.g., 0-30% B over 15 min) | [11][12] |

| Detection | Fluorescence (Ex: ~325 nm, Em: ~410 nm) | [13] |

| Injection Volume | 10-100 µL | - |

Visualizations

Caption: Overview of the main photochemical pathways for this compound formation.

References

- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riboflavin sensitized photooxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Riboflavin as a photosensitizer. Effects on human health and food quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

L,L-Dityrosine: An In-Depth Technical Guide to its Role as a Biomarker in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). The resulting damage to cellular macromolecules, particularly proteins, can lead to the formation of stable post-translational modifications that serve as valuable biomarkers for disease diagnosis, progression, and therapeutic monitoring. L,L-dityrosine, a product of the oxidative cross-linking of two tyrosine residues, has emerged as a promising biomarker of protein oxidation and cellular damage in the central nervous system. This technical guide provides a comprehensive overview of this compound's role as a biomarker in neurodegenerative diseases, detailing its formation, quantification, and clinical significance. We present quantitative data from key studies, detailed experimental protocols for its detection, and visual representations of the underlying biochemical pathways and analytical workflows.

Introduction to this compound as a Biomarker of Oxidative Stress

This compound is a fluorescent molecule formed through the covalent bonding of two L-tyrosine residues. This cross-linking can occur both intra- and intermolecularly on proteins, leading to altered protein structure and function. The formation of dityrosine is an irreversible process, and its accumulation is indicative of chronic oxidative stress, a condition implicated in the pathogenesis of numerous age-related and neurodegenerative disorders.[1][2]

The presence of dityrosine has been reported in various tissues and biological fluids, and its levels are often elevated in pathological conditions.[3] In the context of neurodegeneration, dityrosine has been identified in the characteristic protein aggregates associated with AD (amyloid-beta plaques and neurofibrillary tangles) and PD (Lewy bodies), suggesting its involvement in the disease process.[2][4] This guide will delve into the specifics of dityrosine as a biomarker, providing the necessary technical details for its study and application in a research and drug development setting.

Quantitative Data on this compound in Neurodegenerative Diseases

The quantification of this compound in various biological matrices provides crucial insights into the extent of oxidative damage in neurodegenerative diseases. While research is ongoing, several studies have reported elevated levels of this biomarker in affected individuals.

Alzheimer's Disease (AD)

A key study by Hensley et al. (1998) provided quantitative data on dityrosine levels in different brain regions and ventricular cerebrospinal fluid (VF) of AD patients compared to age-matched controls. These findings highlight the region-specific accumulation of this oxidative stress marker.[5]

| Biological Sample | Control Group (pmol/mg protein) | Alzheimer's Disease Group (pmol/mg protein) | Fold Increase |

| Brain Tissue | |||

| Hippocampus | 0.8 ± 0.2 | 4.5 ± 1.5 | ~5.6 |

| Superior and Middle Temporal Gyri | 1.2 ± 0.3 | 6.0 ± 2.0 | 5.0 |

| Inferior Parietal Lobule | 1.5 ± 0.4 | 5.5 ± 1.8 | ~3.7 |

| Cerebellum | 1.0 ± 0.3 | 1.2 ± 0.4 | 1.2 |

| Ventricular Cerebrospinal Fluid (VF) | |||

| Free Dityrosine (nmol/L) | 2.0 ± 0.5 | 7.4 ± 2.0 | 3.7 |

| Protein-Bound Dityrosine (pmol/mg protein) | 2.5 ± 0.6 | 5.0 ± 1.5 | 2.0 |

Table 1: Dityrosine Levels in Alzheimer's Disease. Data extracted from Hensley et al. (1998). Values are presented as mean ± SEM.[5]

Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS)

While numerous studies have qualitatively linked oxidative stress and the presence of tyrosine oxidation products to Parkinson's disease and ALS, specific quantitative data for this compound in these conditions is less consistently reported in a comparative tabular format. Research has shown increased levels of oxidative stress markers in the substantia nigra of PD patients and in the spinal cord of ALS patients.[6][7] However, further quantitative studies are required to establish definitive concentration ranges for dityrosine in these diseases across different biological samples. The methodologies provided in this guide can be applied to generate such crucial data.

Signaling Pathways of this compound Formation

The formation of this compound is initiated by the generation of a tyrosyl radical, a highly reactive intermediate. This can occur through both enzymatic and non-enzymatic pathways, primarily driven by reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is paramount for its validation and use as a biomarker. Several analytical techniques are available, each with its own advantages and limitations.

Sample Collection and Preparation

Proper sample handling is critical to prevent ex vivo oxidation and ensure the integrity of the biomarker.

-

Cerebrospinal Fluid (CSF): CSF should be collected in polypropylene tubes, centrifuged to remove cells, and immediately frozen at -80°C until analysis.[8]

-

Plasma/Serum: Blood should be collected in EDTA- or heparin-containing tubes for plasma or serum separator tubes. Centrifugation should be performed promptly to separate plasma/serum, which is then aliquoted and stored at -80°C.

-

Brain Tissue: Post-mortem brain tissue should be dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissue is typically homogenized in a suitable buffer, often containing protease inhibitors and metal chelators to prevent artificial dityrosine formation.[9]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

HPLC-FD is a sensitive and widely used method for dityrosine quantification.

Principle: This method leverages the native fluorescence of dityrosine for its detection and quantification following chromatographic separation.

Detailed Protocol:

-

Protein Hydrolysis:

-

To an aliquot of protein extract from tissue homogenate, plasma, or CSF, add an equal volume of 12 M HCl.

-

Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.

-

After hydrolysis, neutralize the sample with an appropriate amount of NaOH.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 315-325 nm.

-

Emission Wavelength: 400-420 nm.[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for dityrosine analysis, allowing for unambiguous identification and quantification.

Principle: This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

Detailed Protocol:

-

Sample Preparation:

-

Perform protein hydrolysis as described for HPLC-FD.

-

For enhanced sensitivity, derivatization of the amino acids can be performed, although it is not always necessary.

-

Incorporate a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled dityrosine) prior to hydrolysis for accurate quantification.

-

-

LC Separation:

-

Column: C18 or HILIC column depending on the specific method.

-

Mobile Phase: Typically a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native dityrosine and the internal standard.

-

Dityrosine Transition: m/z 361.1 -> m/z 181.1 (or other characteristic fragments).

-

The exact transitions for the internal standard will depend on its isotopic labeling.

-

-

-

Quantification:

-

Calculate the ratio of the peak area of the native dityrosine to the peak area of the internal standard.

-

Determine the concentration from a standard curve prepared with known concentrations of dityrosine and a fixed concentration of the internal standard.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for dityrosine quantification, suitable for screening large numbers of samples.

Principle: A competitive ELISA format is commonly used, where dityrosine in the sample competes with dityrosine coated on the microplate for binding to a specific primary antibody.

Detailed Protocol (based on a typical commercial kit): [11]

-

Plate Preparation: A 96-well microplate is pre-coated with this compound.

-

Sample and Standard Addition:

-

Add 50 µL of standards (with known dityrosine concentrations) or diluted samples to the appropriate wells.

-

-

Primary Antibody Addition:

-

Add 50 µL of a monoclonal anti-dityrosine antibody to each well (except blanks).

-

-

Incubation:

-

Incubate the plate, typically overnight at 4°C, to allow for competitive binding.

-

-

Washing:

-

Wash the plate multiple times with a wash buffer to remove unbound antibodies and sample components.

-

-

Secondary Antibody Addition:

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Incubation:

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Repeat the washing step.

-

-

Substrate Addition:

-

Add 100 µL of a chromogenic substrate (e.g., TMB). HRP will catalyze a color change.

-

-

Reaction Termination:

-